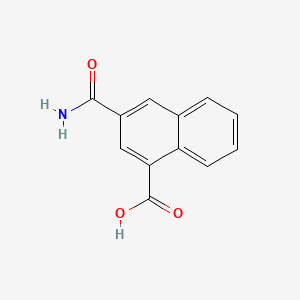
2,3-Dihydroxy-4-methylpentanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxy-4-methylpentanoic acid is a naturally occurring dicarboxylic acid found in various organisms, including plants, mammals, and bacteria
Méthodes De Préparation
The synthesis of 2,3-dihydroxy-4-methylpentanoic acid involves a multi-step process:
Oxidation of 4-methyl-2-pentanone to 4-methyl-2-pentanol: This step uses sodium borohydride as a reducing agent and acetic acid as a solvent.
Oxidation of 4-methyl-2-pentanol to 4-methyl-2-pentanone-1,4-diol: This step employs sodium hypochlorite and sodium hydroxide as oxidizing agents.
Oxidation of 4-methyl-2-pentanone-1,4-diol to 2,3-dihydroxy-4-methylpentanoic acid: This final step uses sodium nitrite, sulfuric acid, and sodium nitrate as oxidizing agents.
Analyse Des Réactions Chimiques
2,3-Dihydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include sodium borohydride, sodium hypochlorite, and sulfuric acid. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Biochemistry: It serves as a key intermediate in the synthesis of other compounds, such as amino acids and peptides.
Medicine: The compound has been investigated for its potential use as a drug to treat diseases like cancer and diabetes.
Mécanisme D'action
The exact mechanism of action of 2,3-dihydroxy-4-methylpentanoic acid is not fully understood. it is believed to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and lipids. Additionally, the compound appears to have antioxidant properties, which may be beneficial in treating certain diseases.
Comparaison Avec Des Composés Similaires
2,3-Dihydroxy-4-methylpentanoic acid can be compared to other similar compounds, such as:
2-Hydroxy-4-methylpentanoic acid: This compound shares a similar structure but differs in the position and number of hydroxyl groups.
2,3-Dihydroxy-3-methylpentanoic acid: Another similar compound with slight variations in the molecular structure.
Propriétés
Formule moléculaire |
C6H12O4 |
|---|---|
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
2,3-dihydroxy-4-methylpentanoic acid |
InChI |
InChI=1S/C6H12O4/c1-3(2)4(7)5(8)6(9)10/h3-5,7-8H,1-2H3,(H,9,10) |
Clé InChI |
IWXFIKFCUPXJLW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1,3-Dioxaindan-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B15312735.png)


![Methyl[2-(methylsulfanyl)propyl]amine](/img/structure/B15312760.png)
![2-Cyano-3-(4-methoxyphenyl)-N-[2-(vinyloxy)ethyl]acrylamide](/img/structure/B15312767.png)
![8-Oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trienedihydrochloride](/img/structure/B15312775.png)



![1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B15312812.png)



